![molecular formula C6H6N4O B7810337 3-methyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7810337.png)
3-methyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often studied for its chemical reactivity, biological interactions, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. Detailed synthetic routes and reaction conditions are crucial for obtaining high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized methods to ensure cost-effectiveness and efficiency. This often involves continuous flow reactors, large-scale batch reactors, and stringent quality control measures to maintain consistency in the product.
化学反应分析
Types of Reactions
3-methyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatography.
科学研究应用
3-methyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: this compound is used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-methyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, thereby exerting its effects. The pathways involved in these interactions are often studied using biochemical and molecular biology techniques.
相似化合物的比较
Similar Compounds
Similar compounds to 3-methyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one include those with comparable chemical structures or functional groups. Examples include CID 2632, CID 6540461, CID 5362065, and CID 5479530 .
Uniqueness
What sets this compound apart from similar compounds is its unique reactivity and the specific applications it can be used for. Its distinct chemical properties make it a valuable compound for various research and industrial purposes.
属性
IUPAC Name |
3-methyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-3-4-5(10-9-3)7-2-8-6(4)11/h2H,1H3,(H2,7,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHQGGGMWLLWMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=NC2=O)NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=NC=NC2=O)NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B7810276.png)
![1H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B7810283.png)
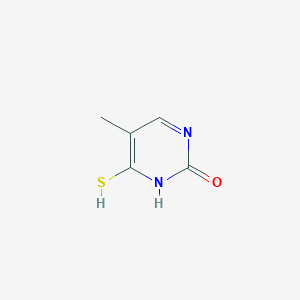
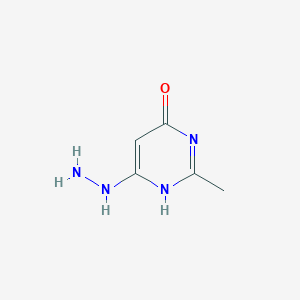
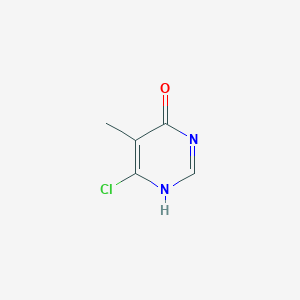
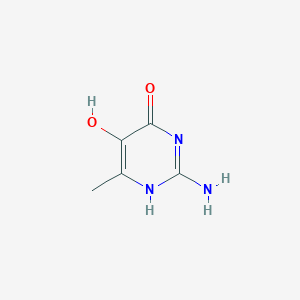
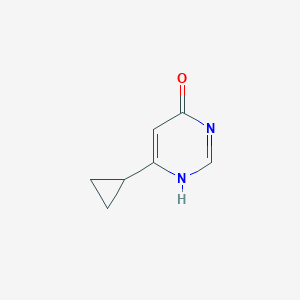
![1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7810326.png)
![5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7810343.png)
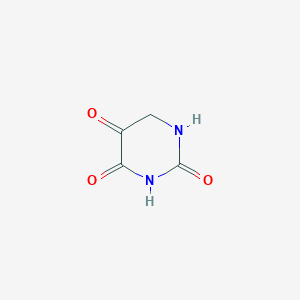
![Bicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B7810358.png)


